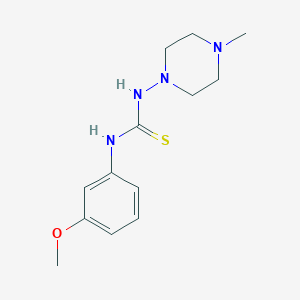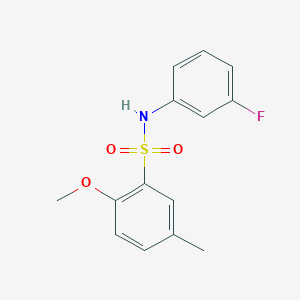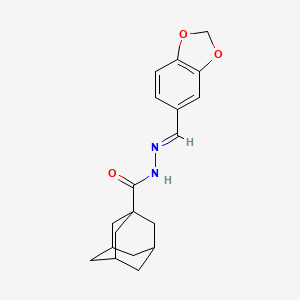![molecular formula C17H16N4O2S B5730517 N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5730517.png)
N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of thiadiazolyl urea derivatives often involves the reaction of amino-thiadiazoles with isocyanates or aroylazides. These reactions can be facilitated by various methods, including microwave irradiation, which offers advantages in terms of reaction speed and yield. For example, compounds have been synthesized by reacting 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole with different isocyanates, highlighting a common approach to synthesizing thiadiazolyl ureas (Li & Chen, 2008).
Molecular Structure Analysis
The molecular structure of thiadiazolyl ureas is characterized by planar urea scaffolds, which are often due to intramolecular N–H···O hydrogen bonding. These compounds can form dimers through intermolecular N–H···O hydrogen bonds and exhibit π–π stacking interactions, contributing to their stability and potential bioactivities. The crystal structures are determined using X-ray diffraction techniques, providing detailed insight into the arrangement and orientation of molecules in the solid state (Song et al., 2008).
Chemical Reactions and Properties
Thiadiazolyl ureas undergo various chemical reactions based on their functional groups. The presence of thiadiazole and urea groups allows for interactions such as hydrogen bonding, which can lead to the formation of supramolecular architectures. These interactions are crucial for the biological activities of these compounds, as they can influence binding to biological targets.
Physical Properties Analysis
The physical properties, such as solubility and melting points, of thiadiazolyl ureas can be inferred from their molecular structure and crystal packing. The planarity of the molecule and the presence of hydrogen bonds contribute to their solid-state properties, which are important for their formulation and application in biological studies.
Chemical Properties Analysis
The chemical properties of thiadiazolyl ureas, such as reactivity and stability, are influenced by the thiadiazole ring and the urea group. These compounds exhibit a range of biological activities, including fungicidal and plant growth-regulating effects. The presence of substituents on the thiadiazole ring and the phenyl group attached to the urea nitrogen can significantly affect their chemical behavior and biological activity (Wang Yan-gang, 2008).
Mechanism of Action
Target of Action
Compounds containing the 1,3,4-thiadiazole moiety have been reported to exhibit a broad spectrum of biological activities . The mesoionic character of the thiadiazole ring allows these compounds to cross cellular membranes and interact strongly with biological targets .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
Given the potential antimicrobial and anticancer activities of 1,3,4-thiadiazole derivatives , it can be inferred that the compound may interfere with essential biochemical pathways in these cells, leading to their inhibition or death.
Result of Action
Based on the reported antimicrobial and anticancer activities of 1,3,4-thiadiazole derivatives , it can be inferred that the compound may lead to cell death in bacterial and cancer cells.
Future Directions
properties
IUPAC Name |
1-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-6-8-13(9-7-11)18-16(22)19-17-21-20-15(24-17)12-4-3-5-14(10-12)23-2/h3-10H,1-2H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCVLLUIYNXIPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B5730472.png)
![2-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5730484.png)
![N-(4-ethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5730485.png)
![N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-4-pyridinecarboximidamide](/img/structure/B5730490.png)
![N-{4-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-thiophenecarboxamide](/img/structure/B5730493.png)



![6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B5730515.png)
![methyl 2-{[3-(isobutyrylamino)benzoyl]amino}benzoate](/img/structure/B5730525.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-chloro-N-cyclohexylbenzenesulfonamide](/img/structure/B5730529.png)
![methyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5730534.png)